Cas no 188879-53-0 (tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate)

tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- trans-tert-Butyl 4-cyano-3-hydroxypiperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-
- AMY34639
- 1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, (3R,4R)-rel-
- tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate
- rel-tert-Butyl (3R,4R)-4-cyano-3-hydroxypiperidine-1-carboxylate
- trans-tert-Butyl4-cyano-3-hydroxypiperidine-1-carboxylate
- tert-butyl (3R,4R)-4-cyano-3-hydroxypiperidine-1-carboxylate
- CS-0047864
- 188879-53-0
- SCHEMBL17310442
-
- MDL: MFCD27988120
- Inchi: 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3/t8-,9+/m1/s1
- InChI Key: KUAAPLIYEFPNBA-BDAKNGLRSA-N
- SMILES: O[C@H]1CN(C(=O)OC(C)(C)C)CC[C@@H]1C#N
Computed Properties
- Exact Mass: 226.13174244 g/mol
- Monoisotopic Mass: 226.13174244 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 73.6
- Molecular Weight: 226.27
tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM326176-1g |
tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate |
188879-53-0 | 95%+ | 1g |
$155 | 2021-08-18 | |
Chemenu | CM326176-10g |
tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate |
188879-53-0 | 95%+ | 10g |
$766 | 2021-08-18 | |
eNovation Chemicals LLC | D573550-1G |
tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate |
188879-53-0 | 97% | 1g |
$200 | 2024-07-21 | |
TRC | B450680-1g |
Trans-1,1-dimethylethyl Ester 4-Cyano-3-hydroxy-1-piperidinecarboxylic Acid |
188879-53-0 | 1g |
$ 340.00 | 2022-06-07 | ||
ChemScence | CS-0047864-1g |
rel-tert-Butyl (3R,4R)-4-cyano-3-hydroxypiperidine-1-carboxylate |
188879-53-0 | 1g |
$240.0 | 2022-04-27 | ||
TRC | B450680-100mg |
Trans-1,1-dimethylethyl Ester 4-Cyano-3-hydroxy-1-piperidinecarboxylic Acid |
188879-53-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
ChemScence | CS-0047864-5g |
rel-tert-Butyl (3R,4R)-4-cyano-3-hydroxypiperidine-1-carboxylate |
188879-53-0 | 5g |
$705.0 | 2022-04-27 | ||
1PlusChem | 1P002HX1-250mg |
1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, (3R,4R)-rel- |
188879-53-0 | 95% | 250mg |
$65.00 | 2024-06-17 | |
eNovation Chemicals LLC | D573550-250mg |
tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate |
188879-53-0 | 97% | 250mg |
$105 | 2025-02-20 | |
eNovation Chemicals LLC | D573550-5g |
tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate |
188879-53-0 | 97% | 5g |
$560 | 2025-02-20 |
tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate Related Literature
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
Additional information on tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate
Professional Introduction to Tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate (CAS No. 188879-53-0)
Tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate, with the CAS number 188879-53-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class, which is widely recognized for its versatile applications in medicinal chemistry due to its unique structural and functional properties.
The molecular structure of tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group, a cyano group, and a hydroxyl group. These substituents contribute to the compound's reactivity and potential biological activity, making it a valuable scaffold for drug discovery. The tert-butyl group, in particular, enhances the stability of the molecule while also influencing its solubility and metabolic pathways.
In recent years, there has been growing interest in piperidine derivatives due to their role as key intermediates in the synthesis of various bioactive molecules. The presence of both hydroxyl and cyano functional groups in tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate allows for further chemical modifications, enabling researchers to tailor its properties for specific applications. This flexibility has made it a popular choice for designing novel compounds with potential therapeutic effects.
One of the most compelling aspects of this compound is its potential application in the development of new pharmaceuticals. Piperidine derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. The unique combination of functional groups in tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate suggests that it may exhibit inhibitory or modulatory effects on various biological pathways, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of piperidine-based compounds in addressing unmet medical needs. For instance, researchers have explored their use in developing treatments for neurological disorders, infectious diseases, and cancer. The structural features of tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate, including its ability to form hydrogen bonds and engage in hydrophobic interactions, make it an ideal candidate for designing molecules that can effectively target disease-causing proteins or enzymes.
The synthesis of tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group at the 1-position of the piperidine ring is particularly critical, as it influences the overall conformation and reactivity of the molecule. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
In addition to its pharmaceutical applications, tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate has shown promise in material science research. Its unique chemical properties make it suitable for developing novel polymers and coatings that exhibit enhanced durability and functionality. The compound's ability to undergo controlled polymerization reactions has opened up new avenues for creating advanced materials with tailored properties.
The safety profile of tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate is another critical consideration in its application. Extensive toxicological studies have been conducted to assess its potential hazards and ensure that it meets regulatory standards for use in research and industrial settings. These studies have demonstrated that the compound is generally well-tolerated when handled under appropriate conditions, although further research is ongoing to fully characterize its long-term effects.
In conclusion, tert-butyl trans-4-cyano-3-hydroxypiperidine-1-carboxylate (CAS No. 188879-53-0) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features and functional groups make it a valuable tool for drug discovery and the development of advanced materials. As research continues to uncover new applications for this compound, its importance in scientific innovation is likely to grow even further.
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